Irbesartan hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
329055-23-4 |
|---|---|
Molecular Formula |
C25H29ClN6O |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride |
InChI |
InChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H |
InChI Key |
ZUYFSRQJPNUOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |
Appearance |
Solid powder |
Other CAS No. |
329055-23-4 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Irbesartan HCl; Irbesartan hydrochloride; Irbesartan, Avapro, Aprovel, Karvea, BMS-186295; BMS 186295; BMS186295; |
Origin of Product |
United States |
Chemical Synthesis and Manufacturing Processes
Development of Novel Synthetic Pathways
Researchers have explored various synthetic routes to produce Irbesartan (B333), moving away from hazardous reagents and complex purification methods.
The formation of the tetrazole ring, a critical step in Irbesartan synthesis, has also been a subject of optimization. Traditional methods often employ organotin compounds, which are difficult to remove and pose environmental concerns. raco.catraco.cat An improved process utilizes sodium azide (B81097) in the presence of dimethylamine (B145610) hydrochloride, offering a tin-free route to Irbesartan. raco.catraco.catraco.cat This method is not only more environmentally friendly but also simplifies the purification process. raco.cat
The following table summarizes the yield and purity of a key Irbesartan intermediate synthesized via a novel route. acs.org
| Starting Material | Number of Steps | Overall Yield | Purity | Scale |
| Glycine methyl ester | 4 | 54.2% | 98.4% | 200 g |
One such process involves the reaction of 2-n-butyl-1,3-diazaspiro patsnap.compatsnap.com-non-1-ene-4-one hydrochloride with a halomethyl biphenyl (B1667301) compound in water. google.com The resulting intermediate is then extracted into a non-polar solvent and reacted with sodium azide and triethylamine (B128534) hydrochloride to form Irbesartan, all within a single reaction vessel. google.com This method highlights a move towards more efficient and consolidated synthetic strategies.
Another innovative approach involves the dehydration and tetrazole formation in a single step from a substituted cyclopentane (B165970) derivative using tributyltin chloride and sodium azide. tandfonline.com While this method still utilizes a tin reagent, the consolidation of steps offers a more streamlined process.
Phase transfer catalysis (PTC) has emerged as a powerful tool in the synthesis of Irbesartan, particularly for reactions involving reactants with different solubilities. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate.
A novel synthesis of Irbesartan employs a phase transfer catalyst for the N-alkylation step. patsnap.comwipo.int This reaction is carried out in a two-phase system, typically an organic solvent like toluene (B28343) and an aqueous phase. google.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate, is crucial for facilitating the reaction between the water-soluble and organic-soluble reactants. google.com
In an optimized process for a key Irbesartan intermediate, the condensation of 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is conducted in a dichloromethane (B109758) and water mixture using potassium hydroxide (B78521) as the base and TEBAC (triethyl benzyl (B1604629) ammonium (B1175870) chloride) as the phase transfer catalyst. rasayanjournal.co.in This method achieves a high yield (95%) and purity (99.9%). rasayanjournal.co.in
The table below details the optimized conditions for the condensation reaction using phase transfer catalysis. rasayanjournal.co.in
| Base | Solvent System | Phase Transfer Catalyst | Temperature | Yield | Purity |
| Potassium hydroxide | Dichloromethane/Water | TEBAC | 20-25°C | 95% | 99.9% |
Process Optimization for Industrial Scale-Up
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process optimization is crucial to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.
The choice of solvent is a critical parameter in the industrial production of Irbesartan. Solvents not only influence reaction rates and yields but also have significant implications for process safety, environmental impact, and cost of recovery.
Research has focused on finding greener and more efficient solvent systems. For instance, the use of water as a solvent in the initial condensation step of a one-pot synthesis of Irbesartan is a significant step towards a more environmentally friendly process. google.comijsrp.org In other parts of the synthesis, solvents like toluene, xylene, and various alcohols are commonly used. researchgate.netnih.gov The solubility of Irbesartan in different solvents such as ethanol (B145695), acetone (B3395972), chloroform, dioxane, and tetrahydrofuran (B95107) has been systematically studied to aid in purification and crystallization processes. researchgate.net
The purification of Irbesartan often involves crystallization from specific solvent mixtures. For example, a process for obtaining pure Irbesartan involves dissolving the crude product in boiling ethanol and allowing it to crystallize. google.com Another method utilizes a mixture of 2-butanone (B6335102) and 3M HCl for recrystallization. googleapis.com The selection of the appropriate solvent system is key to achieving high purity and yield of the final product.
The solubility of Irbesartan Form A in various organic solvents at different temperatures is presented below. researchgate.net
| Solvent | Temperature Range (K) |
| Ethanol | 278 - 323 |
| Acetone | 278 - 323 |
| Chloroform | 278 - 323 |
| Dioxane | 278 - 323 |
| Tetrahydrofuran | 278 - 323 |
Regioselectivity and stereoselectivity are crucial aspects of the synthesis of complex molecules like Irbesartan, ensuring that the correct isomers are formed. The synthesis of Irbesartan involves several steps where control over the formation of specific regioisomers is essential.
For example, in the formation of the biphenyl core of Irbesartan, Suzuki-Miyaura cross-coupling reactions are often employed. google.comresearchgate.net These reactions are known for their high degree of regio- and stereoselectivity in forming carbon-carbon bonds. The Negishi cross-coupling is another powerful method that offers regio- and chemoselective synthesis of unsymmetrical biaryls. rsc.org
The construction of the spirocyclic imidazolinone ring system also requires careful control to ensure the correct connectivity and stereochemistry. nih.gov While the final Irbesartan molecule does not possess a chiral center, the stereochemistry of intermediates can influence the efficiency of subsequent reactions. Modern synthetic methods, including those utilizing rhodium-catalyzed C-H activation, have been explored to achieve high regioselectivity in the synthesis of biphenyl derivatives, which are key structural motifs in sartans. rsc.org
Impurity Profiling and Control Strategies
The control of impurities in pharmaceuticals is a critical aspect mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov For Irbesartan, a thorough understanding of potential impurities, their origins, and effective control strategies is essential.
During the synthesis of Irbesartan, several process-related impurities can be formed. These impurities can arise from starting materials, intermediates, or side reactions. High-performance liquid chromatography (HPLC) is a primary technique used for the detection and quantification of these impurities. researchgate.netacademicstrive.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed for the structural elucidation and characterization of these impurities. chem-soc.siresearchgate.netmagtechjournal.com
Some of the identified synthetic impurities in Irbesartan include:
Isomeric Impurities: Two principal isomeric impurities, often designated as impurity 7 and impurity 8, can be formed. chem-soc.siresearchgate.net These arise from the alkylation of the tetrazole ring at different nitrogen atoms. chem-soc.si Their formation is often attributed to the partial deprotection of intermediates during the synthesis. chem-soc.si
Process-Related Impurities: A number of other process-related impurities have been identified and synthesized for use as reference standards. researchgate.net These include compounds like pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide and 3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-4-one. researchgate.net Another potential impurity is the propyl analog of Irbesartan, which can be introduced if the starting materials contain the corresponding propyl impurity. google.com
N-Nitrosoirbesartan: In 2021, concerns were raised about the potential presence of N-nitrosoirbesartan, a probable human carcinogen. acs.org However, studies involving the reaction of Irbesartan with nitrous acid did not detect N-nitrosoirbesartan. Instead, two isomeric oxime derivatives of Irbesartan were identified as the reaction products. acs.org Subsequent analysis of commercial batches of Irbesartan did not detect these oximes. acs.org
A comprehensive list of some known impurities is provided in the table below.
| Impurity Name | Chemical Structure/Description | Origin |
| Impurity 7 | Isomer of Irbesartan | Side reaction during synthesis chem-soc.si |
| Impurity 8 | Isomer of Irbesartan | Side reaction during synthesis chem-soc.si |
| Pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide | Process-related impurity | Side reaction during synthesis researchgate.net |
| 3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-4-one | Process-related impurity | Side reaction during synthesis researchgate.net |
| 2-Propyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | Propyl analog of Irbesartan | Impurity in starting material google.com |
| Irbesartan Oxime (Z and E isomers) | Reaction product with nitrous acid | Potential reaction with nitrites acs.org |
Controlling the formation of impurities during the manufacturing process is a key strategy for ensuring the quality of Irbesartan hydrochloride. This is achieved through careful process optimization and control of critical process parameters.
Key strategies include:
Control of Starting Material Quality: Ensuring the purity of starting materials, such as 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, is crucial to prevent the formation of related impurities like the propyl analog of Irbesartan. google.com
Optimization of Reaction Conditions: Factors such as reaction temperature, time, pH, and the choice of solvents and reagents can significantly impact the impurity profile. chem-soc.sirasayanjournal.co.in For example, a more advantageous detritylation method using boiling methanol (B129727) has been developed to improve the synthesis of Irbesartan. chem-soc.si
Purification Techniques: Developing robust purification methods for intermediates and the final API is essential. rasayanjournal.co.in Crystallization is a common technique used to purify Irbesartan and its intermediates, and the choice of solvent system can significantly affect the removal of impurities. rasayanjournal.co.in For instance, an isopropanol (B130326) and water mixture has been found to be effective for the crystallization of a key Irbesartan intermediate. rasayanjournal.co.in
Process Understanding and Control: A thorough understanding of the reaction mechanisms and potential side reactions allows for the implementation of control strategies to minimize the formation of specific impurities. chem-soc.si
Irbesartan can degrade under certain stress conditions, leading to the formation of degradation products. Forced degradation studies are conducted according to ICH guidelines to understand the stability of the drug substance and to develop stability-indicating analytical methods. ajpaonline.comnih.gov
Irbesartan has been shown to degrade under acidic, basic, and photoacidic conditions. nih.govtsijournals.com It is relatively stable under oxidative, thermal, and photolytic stress conditions. researchgate.netnih.gov
Common degradation products identified include:
(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine nih.gov
1-(1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylamino)pentylideneamino)cyclopentane carboxylic acid nih.gov
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one nih.gov
Methyl-biphenyltetrazole: This has been identified as a major degradation product from the hydrolytic degradation of Irbesartan in an aqueous solution. ajol.info
The table below summarizes the degradation of Irbesartan under various stress conditions.
| Stress Condition | Degradation Observed | Key Degradation Products |
| Acidic (e.g., 0.1N HCl) | Slight degradation ajpaonline.com to significant degradation (4.5%) tsijournals.com | (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, others nih.gov |
| Basic (e.g., 0.1N NaOH) | Significant degradation (51.4%) tsijournals.com | Methyl-biphenyltetrazole ajol.info, others nih.gov |
| Oxidative | Stable nih.gov | Not applicable |
| Thermal | Stable nih.gov | Slight degradation observed in some studies ajpaonline.com |
| Photolytic | Stable under light alone, but degrades under photoacidic conditions (48.7%) nih.govtsijournals.com | (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, others nih.gov |
Stability-indicating HPLC methods have been developed and validated to separate Irbesartan from its process-related impurities and degradation products, ensuring that the quality of the drug product can be monitored throughout its shelf life. researchgate.netnih.gov
Molecular Mechanisms of Action and Target Interactions
Angiotensin II Type 1 Receptor (AT1R) Antagonism
Irbesartan (B333) demonstrates a high degree of specificity and affinity for the AT1 receptor subtype, which mediates most of the known cardiovascular effects of angiotensin II.
Irbesartan exhibits high-affinity binding to the AT1 receptor. Studies determining binding affinities have shown that Irbesartan has one of the lowest dissociation constants (Kd) among several angiotensin receptor blockers (ARBs), indicating a very strong binding affinity for the AT1 receptor. The specific binding of radiolabeled Irbesartan reaches equilibrium rapidly and is saturable, with a reported Kd value of approximately 1.94 nM. The dissociation of Irbesartan from the receptor is slow, with a half-life of about seven minutes at 37°C, a characteristic that contributes to its sustained antihypertensive effect.
| Compound | Binding Affinity (Kd) Value (nM) |
|---|---|
| Irbesartan | ~1.94 |
| Candesartan | Lower than Irbesartan |
| Olmesartan | Higher than Irbesartan |
| EXP3174 (active metabolite of Losartan) | Higher than Irbesartan |
| Valsartan | Higher than Irbesartan |
| Losartan (B1675146) | Higher than Irbesartan |
Note: A lower Kd value indicates a higher binding affinity. The table is constructed based on comparative data suggesting Irbesartan has one of the highest binding affinities among the listed ARBs.
Irbesartan is characterized as an insurmountable, non-competitive antagonist of the AT1 receptor. This means that once Irbesartan binds to the receptor, it is not easily displaced by increasing concentrations of the agonist, angiotensin II. This insurmountable activity is demonstrated by Irbesartan's ability to blunt the maximal contractile response of vascular tissues to high levels of angiotensin II. As the concentration of Irbesartan increases, the dose-response curve for angiotensin II is shifted to the right and the maximum response is depressed. This behavior is linked to the slow dissociation rate of Irbesartan from the AT1 receptor. While some studies describe its behavior as a mixed-type, the long-lasting inhibition it produces is a key feature of its insurmountable nature.
A critical feature of Irbesartan's molecular action is its high selectivity for the AT1 receptor over the Angiotensin II Type 2 Receptor (AT2R). Irbesartan and its active metabolites exhibit an affinity for the AT1 receptor that is approximately 8500 times greater than their affinity for the AT2R. This pronounced selectivity ensures that the therapeutic effects are targeted specifically through the AT1 receptor pathway, while leaving the AT2 receptor, whose functions are distinct and not fully understood, largely unaffected and available to bind angiotensin II.
Molecular Binding Mode Elucidation
The precise interaction between Irbesartan and the AT1 receptor has been investigated through advanced computational techniques, providing insights into the structural basis of its high-affinity binding.
Computational docking and molecular dynamics (MD) simulations have been employed to model the binding pose of Irbesartan within the AT1R's ligand-binding pocket. These studies have identified key interactions between the drug and specific amino acid residues of the receptor.
A significant finding from these models is the role of Irbesartan's unique cyclopentyl group. This group is thought to bind to a hydrophobic pocket within the AT1 receptor, an interaction referred to as "pentagon attachment". This hydrophobic interaction contributes to Irbesartan's high binding affinity. Further modeling suggests that the n-butyl group of Irbesartan may bind to Tyr113, while the cyclopentyl group interacts with residues such as Phe182, Leu195, and Lys199. The common biphenyl-tetrazole structure, shared by many ARBs, interacts with key residues including Lys199, His256, and Gln257. MD simulations confirm the stability of the Irbesartan-AT1R complex over time.
| Irbesartan Moiety | Interacting AT1R Residues | Type of Interaction |
|---|---|---|
| Cyclopentyl group | Hydrophobic pocket (e.g., Phe182, Leu195, Lys199) | Hydrophobic ("Pentagon Attachment") |
| n-Butyl group | Tyr113 | Hydrophobic |
| Tetrazole group | Lys199, His256, Gln257 | Salt bridge / Polar |
The mechanism by which lipophilic drugs like Irbesartan access the transmembrane binding pocket of G-protein coupled receptors such as AT1R is a subject of ongoing investigation. Two primary models have been proposed:
One-Step Model: The drug directly enters the binding site from the extracellular aqueous phase.
Two-Step Model: The drug first partitions into the lipid bilayer of the cell membrane and then diffuses laterally to access the binding cavity within the transmembrane domain of the receptor.
For amphipathic molecules like Irbesartan, the two-step mechanism is considered plausible. This model is supported by the fact that the drug can easily insert itself into the lipid matrix, which represents a larger target area compared to the direct entry pathway. Biophysical studies have shown that Irbesartan integrates into phospholipid bilayers, positioning itself near the membrane core, which supports the hypothesis that it may reach its binding site on the AT1R via the lipid membrane. This mechanism of action, where the drug uses the membrane as an intermediary, may contribute to its sustained receptor blockade.
Cellular and Subcellular Mechanistic Studies
Impact on Signal Transduction Pathways Beyond AT1R Blockade
While the primary mechanism of Irbesartan is the blockade of the Angiotensin II Type 1 (AT1) receptor, emerging research has illuminated its influence on intracellular signaling cascades independent of this action. These effects contribute to its broader pharmacological profile, particularly in modulating cellular processes related to inflammation and tissue remodeling.
Irbesartan has been shown to uniquely inhibit key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in transducing extracellular stimuli into cellular responses like inflammation, proliferation, and apoptosis. mdpi.com In a study investigating the drug's effects on human T-lymphocytes, Irbesartan was found to inhibit the activation of both c-Jun NH2-terminal protein kinase (JNK) and p38 MAPK. nih.gov This inhibitory action is significant as these kinases are involved in the inflammatory response.
Further research in the context of myocardial ischemia-reperfusion injury in rats demonstrated that Irbesartan's protective mechanism may be linked to the inhibition of the MAPK-extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov Treatment with Irbesartan led to a significant decrease in the mRNA and protein levels of ERK. nih.gov This modulation of the MAPK-ERK pathway was associated with the inhibition of myocardial apoptosis and improvement in myocardial pathological damage. nih.gov Other studies have also noted that the AT1 receptor blocker can suppress the TGFβ-CTGF-ERK signaling pathway, which is involved in cardiac fibrosis and structural injury. nih.gov
| MAPK Pathway Component | Observed Effect of Irbesartan | Experimental Context | Reference |
|---|---|---|---|
| c-Jun NH2-terminal protein kinase (JNK) | Inhibition of activation | Human T-lymphocytes | nih.gov |
| p38 MAPK | Inhibition of activation | Human T-lymphocytes | nih.gov |
| Extracellular signal-regulated kinase (ERK) | Decreased mRNA and protein levels | Rat model of myocardial ischemia-reperfusion injury | nih.gov |
| TGFβ−CTGF−ERK signaling | Suppression | ACE2 deficiency-mediated myocardial injury model | nih.gov |
Activator Protein-1 (AP-1) is a transcription factor that governs the expression of genes involved in cellular proliferation, differentiation, and apoptosis. nih.govacs.org Its activation is a critical step in the progression of inflammatory diseases. nih.govacs.org Research has revealed that Irbesartan can modulate inflammatory processes by downregulating the activity of AP-1. nih.gov
In studies on activated primary human T-lymphocytes, Irbesartan inhibited the production of pro-inflammatory cytokines, an effect that was specifically correlated with the downregulation of AP-1 DNA-binding activity. nih.gov Further experiments using the Jurkat T-cell line confirmed that Irbesartan also inhibits AP-1 transcriptional activity. nih.gov This suggests that Irbesartan's anti-inflammatory effects may be mediated, at least in part, through the suppression of T-lymphocyte activation via the downregulation of AP-1 activity. nih.govacs.org This mechanism is considered a potential strategy for preventing the progression of inflammation-based atherosclerotic diseases. acs.org
| Finding | Methodology | Cell/Model System | Implication | Reference |
|---|---|---|---|---|
| Inhibited production of tumor necrosis factor-alpha and interferon-gamma | ELISA | Primary human T-lymphocytes | Demonstrates anti-inflammatory effect at therapeutic concentrations | nih.gov |
| Downregulated AP-1 DNA-binding activity | Electrophoretic mobility shift assays, kinase assays, Western blotting | Primary human T-lymphocytes | Identifies a specific molecular mechanism for the observed anti-inflammatory effects | nih.gov |
| Inhibited AP-1 transcriptional activity | Transfection assays | Jurkat T-cell line | Confirms the inhibitory effect on AP-1 function at the transcriptional level | nih.gov |
Interaction with Biological Membranes
The interaction of Irbesartan with biological membranes is a critical aspect of its mechanism, influencing its ability to reach and bind to its target receptor. As an amphipathic molecule, Irbesartan can readily insert itself into the lipid matrix of cell membranes. researchgate.net
Biophysical studies using model membrane systems, such as Dipalmitoyl Phosphatidylcholine (DPPC) bilayers, have been employed to investigate the interactions between Irbesartan and lipids. researchgate.net These studies, utilizing techniques like Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS), have shown that Irbesartan becomes embedded in the lipid membrane core and influences the phase transition properties of the DPPC bilayers. researchgate.net
The incorporation of Irbesartan into the liquid crystalline phase of the membrane leads to an increased fluidization of the hydrocarbon chains. researchgate.net However, SAXS studies have also revealed that Irbesartan alone does not achieve perfect solvation within the membrane, with some drug crystallites remaining present. researchgate.net Molecular Dynamics (MD) simulations complement these experimental findings, showing the topological and orientational integration of Irbesartan into the phospholipid bilayer at a position approximately 1 nm from the center of the membrane. researchgate.net
| Technique | Model System | Key Finding | Reference |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | DPPC vesicles | Irbesartan affects the phase transition properties of the lipid bilayers. | researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | DPPC bilayers | Irbesartan does not achieve perfect solvation, with some crystallites present. Incorporation increases fluidization of hydrocarbon chains. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Phospholipid bilayer | Irbesartan integrates into the bilayer at about 1 nm from the membrane center. | researchgate.net |
The partitioning of Irbesartan into the cell membrane is considered a key step in its journey to the AT1 receptor. It is hypothesized that the drug reaches its receptor site via membrane diffusion. nih.gov This mechanism is considered plausible and statistically favored for several reasons:
As an amphipathic entity, Irbesartan can easily insert itself into the lipid matrix. researchgate.net
The lipid matrix represents a much larger surface area compared to the accessible site of the receptor, making drug insertion into the membrane a more probable event. researchgate.net
The AT1 receptor is a protein with ionized amino acids and groups that can readily interact with molecules inserting into the membrane. researchgate.net
This membrane-mediated pathway suggests that the lipid bilayer is not merely a passive barrier but an active participant in the drug-receptor interaction, facilitating the access of Irbesartan to its binding site on the AT1 receptor.
Preclinical Pharmacodynamics
In Vitro Pharmacodynamic Assessments
In vitro studies are crucial for determining the direct interaction of a compound with its molecular target, independent of systemic physiological variables. For irbesartan (B333), these assessments have confirmed its high affinity and specific antagonism at the AT1 receptor.
Radioligand binding assays have been utilized to quantify the affinity of irbesartan for the AT1 receptor. In assays using membranes from WB-Fischer 344 (WB) rat liver epithelial cells, irbesartan demonstrated a high affinity for the AT1 receptor, effectively displacing the radiolabeled angiotensin II. nih.gov The determined inhibition constant (Ki) was 4.05 nM. nih.gov This affinity was notably higher than that of other non-peptide antagonists like losartan (B1675146) (Ki of 25.2 nM) and tasosartan (B1682932) (Ki of 46.6 nM) in the same assay system. nih.gov
Furthermore, irbesartan exhibits significant selectivity for the AT1 receptor subtype over the AT2 subtype. Studies have shown that irbesartan's affinity for the AT1 receptor is more than 8500 times greater than its affinity for the AT2 receptor. drugbank.comfda.gov This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the blockade of the AT1 receptor, which is responsible for the known vasoconstrictor and aldosterone-secreting effects of angiotensin II. nih.govfda.gov Binding assays performed on various peripheral tissues from rats, including the liver, adrenal gland, kidney, and pituitary, confirmed that irbesartan binds to the AT1 receptor with an affinity that closely approaches that of the high-affinity peptidic antagonist [Sar(1), Ile(8)]angiotensin II. nih.gov
Table 1: Comparative Affinity of Angiotensin II Receptor Antagonists for the AT1 Receptor
| Compound | Inhibition Constant (Ki) in nM | Assay System |
|---|---|---|
| Irbesartan | 4.05 | WB rat liver epithelial cell membranes |
| Losartan | 25.2 | WB rat liver epithelial cell membranes |
| Tasosartan | 46.6 | WB rat liver epithelial cell membranes |
The functional consequences of receptor binding have been assessed in isolated tissue preparations. In studies using rabbit aorta, irbesartan demonstrated dose-related and insurmountable antagonism of angiotensin II-induced contractions. oup.com This means that with increasing concentrations of irbesartan, the contractile response curve to angiotensin II is shifted to the right and the maximal response is depressed. oup.com Even at high concentrations of angiotensin II, the maximal contractile response of the rabbit aorta was blunted, with only about 60% of the maximal response being achievable in the presence of irbesartan. oup.com This insurmountable antagonism is a key characteristic of irbesartan's pharmacodynamic profile, indicating a strong and persistent blockade of the AT1 receptor. oup.com
Cellular assays provide insight into the downstream effects of receptor blockade. In functional assays, irbesartan has shown high potency in blocking the angiotensin II-induced turnover of inositol (B14025) trisphosphate (IP3), a key second messenger involved in cellular signaling. nih.gov
Other studies have explored the effects of irbesartan on different cell types. In a human umbilical vein cell line (EA.hy926), treatment with various concentrations of irbesartan for 24 hours resulted in an increased rate of cell proliferation compared to a control group. nih.gov This effect was found to be dose-independent. nih.gov In the same cell line, irbesartan at concentrations of 1 x 10⁻⁴, 1 x 10⁻⁵, and 1 x 10⁻⁶ mol/L enhanced the expression of vascular endothelial growth factor (VEGF) mRNA. nih.gov However, no significant changes in cell apoptosis were observed. nih.gov
In Vivo Pharmacodynamic Evaluations in Animal Models
In vivo studies in various animal models have been essential to understand the integrated physiological effects of irbesartan, particularly its impact on systemic blood pressure and organ-specific functions.
Irbesartan has consistently demonstrated potent antihypertensive effects in several animal models. In studies with renal hypertensive rats, irbesartan produced a significant blood pressure-lowering action. magtech.com.cn The relationship between the plasma concentration of irbesartan and its effect on blood pressure can be described by a sigmoid Emax model. magtech.com.cnnih.gov A hysteresis phenomenon, where the effect lags behind the plasma concentration, was observed after a single dose but disappeared at a steady state. magtech.com.cnnih.gov
In healthy Beagle dogs, oral administration of irbesartan resulted in a dose-dependent effect on systolic blood pressure (SBP). pan.plresearchgate.net A dose of 5 mg/kg produced a significant reduction in SBP, whereas a 2 mg/kg dose had a minimal effect. pan.plresearchgate.net The minimum effective plasma concentration was theorized to be in the range of 550-800 ng/mL. pan.plresearchgate.net Similarly, in hypertensive Wistar rats, certain formulations of irbesartan showed good control over systolic blood pressure for up to 48 hours. nih.gov
Table 2: Hemodynamic Effects of Irbesartan in Animal Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Renal Hypertensive Rats | Significant blood pressure lowering action; relationship between effect and concentration described by sigmoid Emax model. | magtech.com.cnnih.gov |
| Beagle Dogs | 5 mg/kg dose significantly reduced systolic blood pressure; minimal effect at 2 mg/kg. | pan.plresearchgate.net |
| Hypertensive Wistar Rats | Sustained control of systolic blood pressure for up to 48 hours with specific formulations. | nih.gov |
In a study on neonatal rats exposed to chronic intermittent hypoxia, which stimulates coronary angiogenesis, treatment with irbesartan completely prevented this angiogenic response. researchgate.net The chronic hypoxia was also found to improve the post-ischemic recovery of cardiac contractile function, and this protective effect was abolished by irbesartan treatment. researchgate.net These findings suggest an involvement of the AT1 receptor pathway in hypoxia-induced cardiac angiogenesis and protection. researchgate.net
Pharmacodynamic Interplay with Co-Administered Agents (e.g., Hydrochlorothiazide)
The co-administration of irbesartan hydrochloride with hydrochlorothiazide (B1673439) has been shown in preclinical studies to result in a synergistic pharmacodynamic interaction, leading to a greater antihypertensive effect than that observed with either agent alone. This enhanced effect is not merely additive but reflects a complex interplay between the two compounds' distinct mechanisms of action.
Irbesartan, an angiotensin II receptor blocker (ARB), lowers blood pressure by selectively antagonizing the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Hydrochlorothiazide, a thiazide diuretic, reduces blood volume by increasing the excretion of sodium and water, and also has a mild vasodilatory effect. The combination of these actions addresses different components of the physiological regulation of blood pressure.
Preclinical investigations in renal hypertensive rats have demonstrated that the combination of irbesartan and hydrochlorothiazide produces a greater blood pressure-lowering action than irbesartan monotherapy. magtech.com.cn In these studies, while the concentration-time course of irbesartan was not altered by hydrochlorothiazide, irbesartan did lead to an increase in the peak plasma concentration and area under the curve of hydrochlorothiazide at a steady state. magtech.com.cn This suggests that the enhanced pharmacodynamic response is primarily due to a synergistic interaction at the level of the physiological systems controlling blood pressure, rather than a significant pharmacokinetic alteration of irbesartan.
Further analysis of the pharmacodynamic relationship using a sigmoid Emax model has provided quantitative insights into this synergy. The model, which relates the drug concentration to the observed effect, has shown that the combination of irbesartan and hydrochlorothiazide leads to a more potent antihypertensive effect. Studies have indicated a significant increase in the maximum effect (Emax) and a decrease in the concentration required to produce 50% of the maximum effect (EC50) for systolic blood pressure when irbesartan is administered with hydrochlorothiazide, as compared to irbesartan alone. nih.gov For instance, one study observed a 25% increase in Emax and a 40% decrease in EC50 for the effect of irbesartan on systolic blood pressure when co-administered with hydrochlorothiazide. nih.gov
The following table summarizes the key pharmacodynamic parameters from a preclinical study investigating the interaction between irbesartan and hydrochlorothiazide.
| Pharmacodynamic Parameter | Irbesartan Alone | Irbesartan + Hydrochlorothiazide | Percentage Change |
| Emax (Systolic Blood Pressure) | Baseline | Increased | ▲ 25% |
| EC50 (Systolic Blood Pressure) | Baseline | Decreased | ▼ 40% |
This table is generated based on data reported in a study on the pharmacokinetic/pharmacodynamic interaction between irbesartan and hydrochlorothiazide, indicating a synergistic blood pressure-lowering effect for the combination. nih.gov
While the changes in pharmacodynamic parameters for diastolic blood pressure were also observed, the most significant synergistic effect was noted for systolic blood pressure. nih.gov This preclinical evidence provides a strong rationale for the clinical use of combination therapy with irbesartan and hydrochlorothiazide for the management of hypertension.
Preclinical Pharmacokinetics
Absorption and Bioavailability Studies
Irbesartan (B333) is characterized by rapid oral absorption in several preclinical species, including rats, dogs, and macaques. nih.govresearchgate.net Following oral administration, peak plasma concentrations (Cmax) are typically reached within 1.5 to 2 hours. researchgate.net
Studies in rats and macaques have demonstrated this rapid absorption profile. nih.gov However, the oral bioavailability can differ significantly between species. For instance, the bioavailability of irbesartan is notably higher in macaques compared to rats. nih.gov In Beagle dogs, pharmacokinetic parameters were found to be dose-dependent. A study comparing two different oral doses in dogs showed that both the Cmax and the area under the plasma concentration-time curve (AUC) increased with a higher dose. researchgate.net
Further research in rats using nanocrystalline suspensions of irbesartan has shown that these formulations can significantly enhance intestinal absorption. semanticscholar.org The plasma irbesartan levels in rats administered the nanocrystalline suspension were significantly higher, with the AUC being 1.84-fold greater than that of a standard irbesartan powder suspension. semanticscholar.org This enhancement is attributed to improved solubility and the involvement of clathrin-dependent endocytosis in the intestinal uptake of the nanocrystals. semanticscholar.orgmdpi.com The pharmacokinetic profiles in renal hypertensive dogs indicated that irbesartan conforms to a two-compartment open model. nih.gov
| Parameter | 2 mg/kg Dose | 5 mg/kg Dose |
|---|---|---|
| Cmax (µg/mL) | 0.439 ± 0.06 | 0.44 ± 0.16 |
| Tmax (h) | 2.83 ± 0.31 | 5.52 ± 2.33 |
| AUC (µg·h/L) | 2.30 ± 0.27 | 5.47 ± 1.20 |
| HL beta (h) | 1.30 ± 0.23 | 3.70 ± 1.87 |
Pre-systemic metabolism, or first-pass metabolism, is a key factor influencing the oral bioavailability of irbesartan. nih.gov As a Biopharmaceutics Classification System (BCS) class II drug, irbesartan's low aqueous solubility can limit its absorption and subject it to metabolism before it reaches systemic circulation. nih.gov
Distribution Studies
Irbesartan exhibits a large volume of distribution (Vd) in preclinical species, indicating extensive distribution into tissues outside of the plasma. nih.gov In rats and macaques, this characteristic is a key feature of its pharmacokinetic profile. nih.gov
In Beagle dogs, the apparent volume of distribution was reported as 1.89 L/kg for a 2 mg/kg dose and 2.54 L/kg for a 5 mg/kg dose, further confirming its wide distribution throughout the body. researchgate.net
| Species | Dose | Volume of Distribution (L/kg) |
|---|---|---|
| Beagle Dog | 2 mg/kg | 1.89 ± 0.87 |
| Beagle Dog | 5 mg/kg | 2.54 ± 1.25 |
Distribution studies using radiolabeled irbesartan in rats, mice, and rabbits have shown that the compound is rapidly and widely distributed into most organs and tissues. nih.gov Notably, irbesartan was found to distribute into the brain, intrauterine area, and milk. nih.gov Despite this wide distribution, there was no evidence of retention of radioactivity in tissues, with the exception of the liver and kidney. nih.gov In a study on genetically obese diabetic KKAy mice, irbesartan treatment was also shown to affect the adipose tissue. nih.gov
Irbesartan is highly bound to plasma proteins in several species. In rats and macaques, the compound is highly protein bound. nih.gov A lower rate of protein binding was observed in mice and rabbits. nih.gov
| Species | Protein Binding Rate |
|---|---|
| Rat | High |
| Macaque | High |
| Mouse | Lower |
| Rabbit | Lower |
Metabolic Pathways and Enzyme Kinetics
The metabolism of irbesartan has been investigated across different preclinical species. The primary metabolic pathways involve glucuronidation and oxidation. nih.gov In rats, rabbits, and macaques, irbesartan is the main circulating compound, accounting for up to 67%, 68%, and 80% of plasma radioactivity, respectively. nih.gov
The biotransformation of irbesartan generates several metabolites. The drug is metabolized mainly by glucuronidation, which occurs primarily on the tetrazole ring, as well as by hydroxylation and further oxidation. nih.gov These pathways result in the formation of up to 18 different metabolites that have been identified in bile, urine, and feces samples from various species. nih.gov
The primary enzyme responsible for the oxidative metabolism of irbesartan is the cytochrome P450 isoenzyme CYP2C9, with minimal involvement from CYP3A4. medscape.com Studies have shown that after one month of oral administration in rats or macaques, irbesartan did not cause significant induction or inhibition of most of the common isoenzymes associated with drug metabolism. nih.gov
Elimination Routes and Clearance Mechanisms
Irbesartan and its metabolites are eliminated from the body through both renal and biliary pathways. oup.comnih.gov This dual route of excretion is a key characteristic of its pharmacokinetic profile.
Studies in animal models have elucidated the relative contributions of biliary and renal excretion. Following the administration of 14C-labeled irbesartan, radioactivity is recovered in both urine and feces. drugs.com The recovery of a significant portion of the administered dose in the feces is indicative of substantial biliary excretion. oup.comfda.gov For instance, after either oral or intravenous administration of radiolabeled irbesartan, approximately 20% of the radioactivity is found in the urine, with the remaining portion recovered in the feces. oup.comdrugs.com Studies in lactating rats also show that irbesartan is excreted into milk. drugs.comsanofi.us
A notable portion of irbesartan is eliminated from the body without undergoing metabolic transformation. Following administration of a radiolabeled dose, it was found that less than 2% of the dose is recovered in the urine as unchanged irbesartan. fda.gov The majority of the radioactivity recovered in the urine consists of irbesartan and its glucuronide metabolite. drugs.com Despite extensive metabolism and dual excretion routes, unchanged irbesartan is the predominant circulating entity in plasma, accounting for more than 80% of the circulating plasma radioactivity after administration of 14C-labeled irbesartan. oup.com
| Excretion Parameter | Finding | Source |
|---|---|---|
| Primary Excretion Routes | Biliary and Renal. oup.comnih.gov | Preclinical studies with radiolabeled compound. |
| Radioactivity Recovery (Urine) | ~20% | oup.comdrugs.com |
| Radioactivity Recovery (Feces) | ~80% | oup.comdrugs.com |
| Unchanged Drug in Urine | <2% of total dose. fda.gov | Mass balance studies. fda.gov |
| Primary Circulating Moiety in Plasma | Unchanged Irbesartan (>80% of radioactivity). oup.com | Studies with 14C-labeled irbesartan. oup.com |
Structure Activity Relationships Sar and Computational Chemistry
Elucidation of Key Pharmacophoric Features
The molecular architecture of Irbesartan (B333) contains several key features essential for its pharmacological activity. The design of "sartans" often includes a biphenyl-tetrazole moiety, which is believed to correctly position the molecule for interaction with the AT1 receptor. oup.com
Key pharmacophoric elements of Irbesartan include:
Biphenyl-tetrazole group : This acidic moiety is a critical feature for many AT1 receptor blockers. It mimics the C-terminal carboxylate group of Angiotensin II, enabling strong interaction within the receptor binding site.
Spirocyclopentane-imidazolin-5-one : This distinctive group in Irbesartan is a significant structural modification compared to earlier sartans like losartan (B1675146). mdpi.com The carbonyl group within this system acts as a crucial hydrogen bond acceptor, replacing the C5 hydroxymethyl group found in losartan. mdpi.com
Imidazole Ring : This heterocyclic ring is a common feature among many sartans and is involved in key binding interactions. nih.gov
Computational modeling suggests that the spirocyclopentane group, in particular, binds to a hydrophobic pocket within the AT1 receptor, contributing to Irbesartan's high binding affinity. researchgate.netnih.gov
Influence of Structural Modifications on AT1R Binding Affinity and Selectivity
The development of Irbesartan from its predecessor, losartan, exemplifies the importance of structural modification in optimizing receptor binding. Replacing the chloride group and hydroxymethyl group of losartan with the fused spirocyclopentane moiety in Irbesartan leads to a significant increase in binding affinity for the AT1 receptor. nih.govnih.gov
Studies comparing various AT1 receptor blockers have demonstrated that these seemingly small structural differences can lead to distinct pharmacological profiles. nih.gov Irbesartan consistently displays a very high affinity for the AT1 receptor, with radioligand binding assays showing a K(i) (inhibition constant) of 4.05 nM, which is significantly lower (indicating higher affinity) than that of losartan (25.2 nM). nih.gov This high affinity is also coupled with high selectivity; the affinity for the AT1 receptor is over 8500 times greater than for the AT2 receptor. This high binding affinity and slow dissociation from the receptor contribute to its potent and long-lasting pharmacological effects. nih.gov
| Compound | Ki (nM) | Reference |
|---|---|---|
| Irbesartan | 4.05 | nih.gov |
| Losartan | 25.2 | nih.gov |
| Tasosartan (B1682932) | 46.6 | nih.gov |
Conformational Analysis and Energy Minimization Studies
Form A is the form used in some pharmaceutical preparations. acs.org
Form B is the more thermodynamically stable form at ambient conditions. acs.org
Crystallographic studies have precisely determined the molecular conformation in different solid forms. For example, the conformation of the Irbesartan cation in one crystal structure differs from another due to a significant change in the C15–C16–C19–C20 dihedral angle, which alters the arrangement of the 1H-tetrazol-5-yl moiety. nih.gov Furthermore, Form B exhibits conformational disorder within its n-butyl carbon chain at room temperature, which is not present at cryogenic temperatures. acs.org Computational analyses combining conformational energy and intermolecular binding forces have been used to explain the origins and temperature dependence of this disorder. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided deep insights into the molecular properties of Irbesartan.
DFT has been employed to perform detailed structural and vibrational studies on Irbesartan. nih.gov Calculations using basis sets such as 6-31G** have been used to analyze the infrared (FTIR) and Raman spectra of both Form A and Form B tautomers. unlp.edu.arresearchgate.net This theoretical approach allows for the assignment of experimental vibrational bands to specific molecular motions and provides a greater understanding of the structural features of each tautomer. unlp.edu.ar These calculations are crucial for interpreting spectral differences between polymorphs, which can arise from variations in hydrogen bonding and molecular conformation. researchgate.net
The stability and structure of Irbesartan's different crystal forms are heavily influenced by extensive networks of hydrogen bonds. acs.orgnih.gov Single-crystal X-ray diffraction has revealed the intricate details of these interactions. nih.gov
In studies of two different Irbesartan salts (referred to as compound 1 and compound 2):
The Irbesartan cation consistently acts as a hydrogen-bond donor through the N1 and N6 nitrogen atoms of the imidazolone (B8795221) ring. nih.govacs.orgunifi.it
In compound 1, these nitrogen atoms form hydrogen bonds with a bromide anion and a water molecule. nih.govacs.org The Irbesartan cation also acts as a hydrogen bond acceptor via its N3 and O1 atoms. acs.org
In compound 2, the N1 and N6 atoms interact with oxygen atoms from symmetry-related 2,3-dibromo succinate (B1194679) anions. nih.govacs.org In this form, only the N3 nitrogen acts as a hydrogen bond acceptor. acs.org
These distinct hydrogen bonding patterns create unique, stable, three-dimensional crystalline lattices. acs.org
| Crystal Form | H-Bond Donors on Irbesartan Cation | H-Bond Acceptors | Reference |
|---|---|---|---|
| Compound 1 (with Bromide) | N1-H, N6-H | Bromide anion, Water molecule (O1W) | nih.govacs.org |
| Compound 2 (with 2,3-dibromosuccinate) | N1-H, N6-H | Oxygen atoms of 2,3-dibromo succinate anions | nih.govacs.org |
The choice of solvent is a critical variable in the crystallization process, as it can dictate which polymorphic form is produced. nih.gov Quantum mechanics implicit solvation models have been used to study the effect of different solvents on Irbesartan crystallization by calculating solvation energies. nih.govnih.gov
One study utilized the SMD (Solvation Model based on Density) continuum solvation model to compute the change in solvation energy (ΔΔGsolv) of a dimeric Irbesartan species in acetone (B3395972) (ACTN), ethanol (B145695) (EtOH), and acetonitrile (B52724) (MeCN). nih.govacs.org The results showed that the stability of the intermolecular hydrogen bond in the dimer was significantly less favored in ethanol compared to acetone and acetonitrile. acs.org This computational finding was in agreement with experimental results where different crystal forms were obtained from ethanol versus the other two solvents, highlighting the predictive power of such analyses. nih.govacs.org
| Solvent | Relative ΔΔGsolv (kcal/mol)* | Reference |
|---|---|---|
| Acetonitrile (MeCN) | 5.50 | acs.org |
| Acetone (ACTN) | 3.41 | acs.org |
| Ethanol (EtOH) | Reference (0) | acs.org |
*Values represent the loss of stability in EtOH relative to ACTN and MeCN.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of Irbesartan (B333) hydrochloride from its related substances and pharmaceutical excipients. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a robust and widely adopted method for the routine analysis of Irbesartan hydrochloride in bulk drug and pharmaceutical dosage forms. The development of an HPLC method involves a systematic optimization of various parameters to achieve adequate separation and quantification. A typical method employs a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and an aqueous buffer, delivered at a constant flow rate. jetir.orgajpaonline.com Detection is commonly performed using a UV detector at a wavelength where Irbesartan exhibits significant absorbance. jetir.org
Validation of the developed HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. jetir.orgrjstonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jetir.orgrjstonline.com Studies have demonstrated that RP-HPLC methods for Irbesartan are simple, linear, precise, accurate, robust, and rugged, making them suitable for quality control analysis. rjstonline.com
Table 1: Summary of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Cosmosil C18 (250x4.6mm, 5µ) jetir.org | Cosmosil C18 (250cm x 4.6mm, 5µm) ajpaonline.com | Hypersil pack BDS C18 (250x4.6mm, 5µ) researchgate.net |
| Mobile Phase | Methanol:Water (pH 3.0) (80:20) jetir.org | Methanol:Water (pH 2.8) (80:20 v/v) ajpaonline.com | Acetonitrile (B52724):Buffer (sodium acetate (B1210297) anhydrous) (55:45 v/v), pH 3.5 researchgate.net |
| Flow Rate | 1.0 ml/min jetir.orgajpaonline.comresearchgate.net | 1.0 ml/min jetir.orgajpaonline.comresearchgate.net | 1.0 ml/min jetir.orgajpaonline.comresearchgate.net |
| Detection Wavelength | 228 nm jetir.org | 209 nm ajpaonline.com | 260 nm researchgate.net |
| Retention Time | 3.257 min jetir.org | 3.30 min ajpaonline.com | 2.98 min researchgate.net |
| Linearity Range | 60 – 100 µg/ml jetir.org | 60-100 ppm ajpaonline.com | 5-200 µg/ml researchgate.net |
| Correlation Coefficient (r²) | 0.998 jetir.org | 0.997 ajpaonline.com | Not Specified |
| Accuracy (% Recovery) | 97.2-99.9% jetir.orgrjstonline.com | 98.66% ajpaonline.com | Not Specified |
| LOD | 0.710 µg/ml jetir.org | 0.074 µg/ml ajpaonline.com | Not Specified |
| LOQ | 0.116 µg/ml jetir.org | 0.24 µg/ml ajpaonline.com | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and cost-effective alternative to HPLC for the quantification of this compound. longdom.org This technique is particularly useful for the simultaneous estimation of Irbesartan in combination with other drugs. nih.gov The separation is achieved on pre-coated silica (B1680970) gel 60F254 plates, and the selection of an appropriate mobile phase is critical for achieving good resolution between the components. nih.gov Densitometric scanning is employed for the detection and quantification of the separated bands at a specific wavelength. tandfonline.com
HPTLC methods for Irbesartan have been developed and validated, demonstrating good precision and accuracy. researchgate.net These methods are stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products. nih.govresearchgate.net
Table 2: HPTLC Method Parameters for the Analysis of this compound
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated Silica Gel 60F254 nih.gov | TLC aluminum plates pre-coated with silica gel 60-F254 tandfonline.com |
| Mobile Phase | Acetonitrile:Chloroform (5:6 v/v) nih.gov | Chloroform:Toluene (B28343):Methanol:Acetic acid (6:2.5:1.5:0.5, v/v/v/v) tandfonline.com |
| Detection Wavelength | 270 nm nih.gov | 244 nm tandfonline.com |
| Rf Value | 0.27 ± 0.03 nih.gov | 0.57 ± 0.02 tandfonline.com |
| Linearity Range | Not Specified | 50–500 ng per band tandfonline.com |
| LOD | Not Specified | 14.4 ng per band tandfonline.com |
| LOQ | Not Specified | 47.4 ng per band tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the trace analysis of this compound, particularly in biological matrices such as human plasma. jocpr.comnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the drug, making it ideal for pharmacokinetic studies. jocpr.comjocpr.com
The method typically involves a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column. jocpr.comnih.gov Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov LC-MS/MS is also a powerful tool for the characterization of trace-level impurities in Irbesartan. mgacvlr.edu.in The molecular ions of Irbesartan and its impurities can be observed, and fragmentation patterns can be studied to elucidate their structures. mgacvlr.edu.in
Table 3: LC-MS/MS Method Details for this compound Analysis
| Parameter | Method 1 (in human plasma) | Method 2 (in human plasma) | Method 3 (Impurity Profiling) |
| Chromatographic Column | Hypersil gold column (C18, 5µm, 100 x 4.6 mm) jocpr.com | Acquity U-HPLC BEH C18 column nih.gov | Not Specified |
| Mobile Phase | 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) / methanol (20:80 v/v) jocpr.com | Not Specified | Not Specified |
| Flow Rate | 0.5 mL / min jocpr.com | Not Specified | Not Specified |
| Retention Time | 2.20 minutes jocpr.com | Not Specified | Not Specified |
| Ionization Mode | Not Specified | Electro-spray ionization (ESI) in negative ion mode nih.gov | ESI positive and negative modes mgacvlr.edu.in |
| MRM Transition | Not Specified | m/z 427.2→206.9 nih.gov | Molecular Ion: m/z 429 [M+1] (positive), m/z 427 [M-1] (negative) mgacvlr.edu.in |
| Linearity Range | Not Specified | 5-3000 ng/mL nih.gov | Not Specified |
| LLOQ | Not Specified | 5 ng/mL nih.gov | Not Specified |
Spectroscopic Techniques
Spectroscopic techniques are invaluable for the structural confirmation and quantification of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk and pharmaceutical formulations. japer.in The method is based on the measurement of the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). japer.inajpaonline.com For Irbesartan, the λmax is typically observed in the range of 244-246 nm. japer.inajpaonline.com The method obeys Beer-Lambert's law over a specific concentration range, allowing for quantitative determination. japer.in
Derivative spectrophotometry, particularly the fourth-order derivative spectrum, can be employed to enhance the resolution of overlapping spectra and to determine Irbesartan in the presence of other compounds. nih.gov
Table 4: UV-Vis Spectrophotometric Data for this compound
| Parameter | Method 1 | Method 2 |
| Wavelength of Maximum Absorbance (λmax) | 246 nm japer.in | 244 nm ajpaonline.com |
| Linearity Range | 5-30 µg/ml japer.in | Not Specified |
| Correlation Coefficient (r²) | > 0.999 japer.in | Not Specified |
| Accuracy (% Recovery) | 98% - 102% japer.in | Not Specified |
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful, non-destructive techniques used for the structural confirmation of this compound. spectroscopyonline.com These vibrational spectroscopy methods provide a molecular fingerprint of the compound by identifying its functional groups. researchgate.net
The FT-IR spectrum of Irbesartan shows characteristic absorption bands corresponding to the various functional groups present in its structure. researchgate.net For instance, a weak band around 3447 cm⁻¹ is attributed to N-H bond stretching, a steep peak at 2957 cm⁻¹ corresponds to the C-H stretching of the aromatic ring, and a very steep peak at 1730 cm⁻¹ is related to the C=O bond stretching of the carbonyl group. researchgate.net The N-H bond bending is observed at 1612 cm⁻¹, and C=C bond stretching is seen around 1483 cm⁻¹. researchgate.net These spectral features are consistent with the known chemical structure of Irbesartan. researchgate.net The combination of FT-IR and Raman spectroscopy provides complementary information for a complete vibrational analysis and unequivocal structural confirmation. spectroscopyonline.com
Crystallographic Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. It has been extensively used to identify and characterize the different solid forms of Irbesartan, which is known to exhibit polymorphism—the ability to exist in multiple crystalline structures. researchgate.net
Two primary anhydrous crystalline polymorphs of Irbesartan are well-documented: Form A and Form B. researchgate.netgoogle.com Form A is the marketed form. researchgate.net These polymorphs can be distinguished by their unique powder X-ray diffraction (PXRD) patterns.
| Form | Characteristic PXRD Peaks (2θ) google.com |
| Form A | 4.7°, 12.5°, 13.3°, 17.0°, 19.4°, 20.1°, 20.6°, 21.1°, 21.7°, 22.6°, 23.2°, 23.7° |
| Form B | Not specified in the provided results |
Beyond the pure polymorphs, single-crystal XRD has been employed to elucidate the structures of new Irbesartan salts. nih.govnih.govacs.org In one study, crystallization of Irbesartan with 2,3-dibromosuccinic acid from different solvents yielded two distinct salt forms. The crystallographic data for these new forms were determined as follows:
| Parameter | Compound 1 (from MeCN and ACTN) nih.govnih.gov | Compound 2 (from EtOH) nih.govnih.gov |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1̅ |
Additionally, a specific form of this compound has been characterized by its PXRD pattern, with its most intense peaks identified at specific 2-theta angles. google.com
| Form | Characteristic PXRD Peaks (2θ) google.com |
| Irbesartan HCl | 11.0°, 15.3°, 17.4°, 22.5°, 22.9°, 23.4°, 26.5° (±0.2°) |
These XRD studies are fundamental for controlling the solid form of Irbesartan during manufacturing, as different polymorphs can have different physical properties, including solubility and stability.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, allowing for a detailed examination of how molecules interact with their neighbors. nih.govnih.govacs.org
This technique has been applied to newly synthesized crystal forms of Irbesartan to gain in-depth knowledge of the noncovalent intermolecular interactions that govern the crystal packing. nih.govnih.govacs.org In a study of two novel Irbesartan salts formed with 2,3-dibromosuccinic acid, Hirshfeld surface analysis was used in conjunction with single-crystal XRD to analyze the hydrogen bonding network. nih.govnih.gov
The analysis revealed that in both salt structures, a network of strong hydrogen bonds is present. nih.govnih.gov Key findings include:
The Irbesartan cation acts as a hydrogen-bond donor through the N1 and N6 nitrogen atoms of the imidazolone (B8795221) ring. nih.govnih.gov
In one crystal form (Compound 1), these nitrogen atoms interact with a bromide anion and a water molecule. nih.govnih.gov
In the second form (Compound 2), the same nitrogen atoms interact with oxygen atoms from two adjacent 2,3-dibromosuccinate anions. nih.govnih.gov
By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, specific close contacts corresponding to hydrogen bonds and other van der Waals interactions can be identified and quantified. This level of detail is crucial for understanding crystal engineering principles and designing new pharmaceutical solids with desired properties. nih.gov
Chemometric Approaches in Analytical Method Development
Chemometrics involves the use of mathematical and statistical methods to optimize chemical processes and extract maximum information from chemical data. In the context of analytical method development for Irbesartan, chemometric approaches, such as experimental design, are employed to create more robust, efficient, and reliable High-Performance Liquid Chromatography (HPLC) methods. mdpi.comresearchgate.net
A significant advantage of using experimental design over traditional one-factor-at-a-time approaches is its ability to simultaneously screen multiple factors and identify significant interactions between them, which is often time-consuming and less effective with conventional methods. mdpi.comresearchgate.net
One study detailed the use of a full 2³ factorial design to optimize the simultaneous determination of Irbesartan and Hydrochlorothiazide (B1673439) by HPLC. mdpi.comresearchgate.net This approach systematically varied key chromatographic parameters to find the optimal conditions for separation. The factors and responses investigated are summarized below.
| Category | Parameter |
| Independent Variables (Factors) | 1. Methanol content in the mobile phase |
| 2. pH of the mobile phase | |
| 3. Column Temperature | |
| Dependent Variables (Responses) | 1. Resolution between peaks |
| 2. Symmetry of the Irbesartan peak | |
| 3. Symmetry of the Hydrochlorothiazide peak | |
| 4. Retention factor of Irbesartan | |
| 5. Retention factor of Hydrochlorothiazide |
Exploration of Solubility Enhancement Techniques for Analytical Purposes (e.g., Hydrotropy)
Irbesartan is practically insoluble in water, a characteristic that presents a significant challenge for the development of aqueous-based analytical methods like UV-Visible spectrophotometry. walshmedicalmedia.com To overcome this, solubility enhancement techniques are explored not only for improving bioavailability but also for facilitating analytical quantification.
One effective and economical technique for analytical purposes is hydrotropy. Hydrotropy involves the addition of a large amount of a second solute (the hydrotrope) to increase the aqueous solubility of a poorly soluble primary solute. This phenomenon has been successfully applied to the analysis of Irbesartan. walshmedicalmedia.comijpsm.com
A simple, selective, and sensitive UV-spectrophotometric method was developed for the estimation of Irbesartan in bulk and pharmaceutical dosage forms using a mixed hydrotropic solution. walshmedicalmedia.com This approach avoids the need for organic solvents, making the analysis more cost-effective and environmentally friendly. Key details of this hydrotropic method are presented below.
| Parameter | Details |
| Hydrotropic Agent | Mixed solution of 1 M Sodium bicarbonate and 2 M Urea (50:50% v/v) walshmedicalmedia.comijpsm.com |
| Analytical Technique | UV-Visible Spectrophotometry walshmedicalmedia.com |
| λmax of Irbesartan | 246.4 nm walshmedicalmedia.comijpsm.com |
| Linearity Range | 10-35 µg/mL walshmedicalmedia.com |
| Correlation Coefficient (r²) | 0.9998 walshmedicalmedia.comijpsm.com |
| Validation | The method was validated according to ICH guidelines, with accuracy (percentage recovery) ranging from 99.4% to 101.3%. walshmedicalmedia.com |
Other techniques such as the preparation of solid dispersions with hydrophilic polymers (e.g., Kollidon® VA 64, Soluplus®, PVP-K30) have also been extensively studied to enhance the solubility and dissolution of Irbesartan. mdpi.comnih.govijcrt.org While primarily aimed at improving drug delivery, the characterization of these systems often involves analytical techniques that benefit from the enhanced solubility. The conversion of crystalline Irbesartan to a more soluble amorphous form within these dispersions is often confirmed by methods like XRD and DSC. mdpi.comresearchgate.net
Exploration of Novel Therapeutic Targets and Mechanisms Preclinical
Immunomodulatory Actions
Irbesartan (B333) hydrochloride has demonstrated significant immunomodulatory properties in various preclinical models. These actions are primarily centered on its ability to influence T-lymphocyte activation and modulate key inflammatory markers implicated in atherosclerosis.
Effects on Human T-Lymphocyte Activation
In vitro studies have shown that irbesartan can directly influence the processes associated with human T-lymphocyte activation. Research indicates that irbesartan inhibits the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), by activated T-cells. nih.govresearchgate.net This inhibitory effect is particularly notable at therapeutic concentrations. nih.govresearchgate.net
The underlying mechanism for this action appears to be the downregulation of activator protein-1 (AP-1) DNA-binding activity. nih.govresearchgate.net Irbesartan has been shown to inhibit AP-1 transcriptional activity in Jurkat T-cells and uniquely inhibit the activation of both c-Jun NH2-terminal protein kinase (JNK) and p38 MAPK, key signaling molecules in the T-lymphocyte activation pathway. nih.govresearchgate.net By suppressing T-lymphocyte activation, irbesartan may play a role in mitigating inflammation-based diseases such as atherosclerosis. nih.govresearchgate.net
Modulation of Inflammatory Markers in Atherosclerosis Models
Irbesartan has been shown to regulate inflammatory markers that are crucial in the development and progression of atherosclerosis. In studies involving patients with premature atherosclerosis, treatment with irbesartan significantly reduced the levels of several key inflammatory molecules. nih.govekb.egmdpi.com
One of the key markers affected is the soluble vascular cell adhesion molecule-1 (VCAM-1), which was reduced by 36% in patients with coronary artery disease following irbesartan therapy. nih.govekb.egmdpi.com Additionally, levels of soluble tumor necrosis factor-alpha (sTNF-α) were decreased by 54%, and superoxide (B77818) levels, a marker of oxidative stress, fell by 52%. nih.govekb.egmdpi.com In animal models of atherosclerosis using apolipoprotein E (apoE) knockout mice, irbesartan treatment led to a significant reduction in macrophage infiltration within atherosclerotic plaques. researchgate.net Furthermore, irbesartan suppressed the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA in a monocyte cell line stimulated with TNF-α. researchgate.netoncotarget.com
Modulation of Inflammatory Markers by Irbesartan in Atherosclerosis
| Inflammatory Marker | Model/Study Population | Observed Effect | Reference |
|---|---|---|---|
| Soluble VCAM-1 | Patients with Coronary Artery Disease | 36% reduction | nih.govekb.egmdpi.com |
| Soluble TNF-alpha | Patients with Coronary Artery Disease | 54% reduction | nih.govekb.egmdpi.com |
| Superoxide | Patients with Coronary Artery Disease | 52% reduction | nih.govekb.egmdpi.com |
| Macrophage Infiltration | ApoE Knockout Mice | Reduced in atherosclerotic plaques | researchgate.net |
| MCP-1 mRNA | THP-1 Monocyte Cell Line | Inhibited expression | researchgate.netoncotarget.com |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Effects
Beyond its primary mechanism of action, irbesartan has been identified as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.netgrantome.commdpi.com This interaction is thought to contribute to its anti-inflammatory and metabolic effects. mdpi.com
Studies have demonstrated that irbesartan can activate PPAR-γ, which in turn can modulate the expression of genes involved in inflammation and metabolism. researchgate.netoncotarget.com For instance, in vitro experiments have shown that irbesartan activates PPAR-γ in macrophages, leading to the suppression of inflammatory cytokine expression. researchgate.net This PPAR-γ activation is also believed to play a role in the beneficial effects of irbesartan on glucose and lipid metabolism. mdpi.com Furthermore, research in a murine model of protein-overload nephropathy suggested that the renoprotective effects of irbesartan may be associated with the activation of renal PPARα. nih.gov This dual agonistic activity on both PPAR-γ and potentially PPARα highlights a complex mechanism through which irbesartan may exert its therapeutic benefits. researchgate.netnih.gov
Effects on Endothelial Function
Preclinical and clinical studies have indicated that irbesartan has beneficial effects on endothelial function, which are crucial for maintaining vascular health. nih.gov Endothelial dysfunction, characterized by an imbalance in vasodilating and vasoconstricting factors, is a key early event in the development of atherosclerosis. nih.gov
Investigation of Anti-Proliferative and Apoptotic Activities
Emerging preclinical evidence suggests that irbesartan may possess anti-proliferative and pro-apoptotic properties in certain cellular contexts, including cancer cell lines.
In Vitro Studies in Cancer Cell Lines (e.g., Prostate Cancer)
In the context of prostate cancer, in vitro studies have shown that angiotensin II receptor blockers (ARBs) like irbesartan can exhibit anti-proliferative activity. researchgate.netnih.gov These drugs have been found to inhibit the proliferation of prostate cancer cells stimulated by epidermal growth factor (EGF) or angiotensin II. nih.gov The mechanism underlying this effect involves the suppression of mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) phosphorylation. nih.gov
Furthermore, research indicates that ARBs can exert anti-proliferative effects on prostate cancer through paracrine factors from stromal cells. nih.gov Conditioned medium from prostate stromal cells treated with an ARB inhibited MAPK phosphorylation in PC-3 prostate cancer cells. nih.gov In addition to inhibiting proliferation, ARBs have also been shown to induce autophagy in prostate cancer cell lines. researchgate.net Treatment with various ARBs, including one study that specifically highlighted the marked anti-proliferative activity of fimasartan, inhibited the proliferation of prostate cancer cells. researchgate.net While these studies point to a potential role for ARBs in modulating prostate cancer cell growth, further research is needed to fully elucidate the specific effects of irbesartan hydrochloride on apoptosis in this context.
Mechanisms of Cell Growth Inhibition and Death
Preclinical research has illuminated several pathways through which this compound may inhibit cell growth and induce cell death, extending beyond its primary function as an angiotensin II type 1 receptor (AT1R) antagonist. These investigations primarily focus on the induction of apoptosis and autophagy in various cell models.
Apoptosis Induction:
Irbesartan has been shown to induce or enhance apoptosis (programmed cell death) in different pathological contexts. In a preclinical study involving pancreatic ductal adenocarcinoma (PDAC) organoids, irbesartan synergistically enhanced the cytotoxic effects of the chemotherapeutic agent gemcitabine. This combination significantly increased the expression of apoptotic markers, including cleaved-caspase3 and cleaved-caspase7, suggesting that irbesartan can sensitize cancer cells to chemotherapy by promoting apoptosis.
In the context of kidney disease, irbesartan demonstrated a protective role by inhibiting apoptosis in renal cells. In vitro studies on human proximal tubular cells showed that irbesartan blocked albumin-induced apoptotic cell death nih.gov. This effect was associated with a reduction in oxidative stress. Similarly, irbesartan was found to inhibit apoptosis induced by advanced glycation end products (AGEs) in tubular cells, suggesting a mechanism of renal protection in diabetic nephropathy. Furthermore, in hypertensive rat models, irbesartan treatment was observed to attenuate heart apoptosis by suppressing the Fas/FasL-mediated and mitochondria-mediated apoptotic pathways clinicaltrials.gov.
| Model System | Key Findings | Apoptotic Markers | Potential Mechanism |
|---|---|---|---|
| Pancreatic Cancer Organoids | Enhanced gemcitabine-induced cell killing. | ↑ Cleaved-caspase3, ↑ Cleaved-caspase7 | Inhibition of the Hippo/YAP1 pathway. |
| Human Proximal Tubular Cells | Blocked albumin-induced apoptosis. nih.gov | Not specified | Reduction of oxidative stress. nih.gov |
| Hypertensive Rat Hearts | Attenuated hypertension-induced apoptosis. clinicaltrials.gov | Suppression of Fas/FasL pathway | Enhanced SIRT1 longevity signaling. clinicaltrials.gov |
Autophagy Modulation:
Autophagy, a cellular process of degradation and recycling of damaged components, is another mechanism modulated by irbesartan. In preclinical models of non-alcoholic fatty liver disease (NAFLD), irbesartan was found to alleviate lipid deposition and mitochondrial dysfunction in hepatocytes by enhancing autophagy. This process was mediated through the modulation of the PKC/AMPK/ULK1 signaling axis. Irbesartan treatment led to an increase in the levels and mitochondrial localization of autophagy-related proteins like Atg5 and LC3B, indicating an active autophagic flux that helps in clearing lipid droplets.
Similarly, in a rat model of bleomycin-induced pulmonary fibrosis, irbesartan demonstrated therapeutic effects by modulating autophagy. The study showed that irbesartan augmented the levels of key autophagy proteins such as ULK1 and LC3-II, while downregulating phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), a known inhibitor of autophagy. These findings suggest that irbesartan's anti-fibrotic effects may be, in part, attributable to its ability to restore autophagic processes.
| Model System | Key Findings | Signaling Pathway |
|---|---|---|
| Free Fatty Acid-Induced Hepatocytes | Enhanced autophagy to relieve steatosis and mitochondrial dysfunction. nih.gov | Modulation of PKC/AMPK/ULK1 axis. nih.gov |
| Bleomycin-Challenged Rat Lungs | Mitigated pulmonary fibrotic alterations via autophagy modulation. drugbank.com | Downregulation of p-mTOR, augmentation of ULK1. drugbank.com |
Interactions with the Renin-Angiotensin System Beyond AT1R
While the primary mechanism of irbesartan is the selective blockade of the AT1 receptor, preclinical evidence suggests it may interact with other components of the renin-angiotensin system (RAS), potentially contributing to its therapeutic effects.
Impact on Angiotensin-Converting Enzyme 2 (ACE2) Activity
Preclinical studies have investigated the effect of angiotensin receptor blockers (ARBs), including irbesartan, on Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key enzyme that counter-regulates the classical RAS by converting angiotensin II to the vasodilatory and anti-inflammatory peptide angiotensin-(1-7). A comprehensive analysis of animal studies indicates that ARB treatment is often associated with an upregulation of ACE2.
Specifically, research in mouse models has shown that irbesartan treatment can increase the expression of ACE2 mRNA and protein in the aorta nih.gov. Another study noted that in a mouse model of stress-induced colitis, irbesartan administration restored downregulated ACE2 expression in the colon nih.gov. This upregulation of ACE2 is thought to be a compensatory mechanism resulting from AT1R blockade, leading to an accumulation of angiotensin II which in turn may stimulate ACE2 expression. While the expression levels of ACE2 are frequently reported to increase with irbesartan treatment in animal models, the direct impact on the enzymatic activity of ACE2 is less consistently documented, with some reports suggesting that RAAS blockers may not have a significant effect on its activity clinicaltrials.gov. The increase in ACE2 expression could enhance the protective arm of the RAS, contributing to the beneficial effects of irbesartan beyond simple AT1R blockade nih.gov.
Potential Modulation of Renalase Activity
Renalase is a flavin adenine (B156593) dinucleotide-dependent amine oxidase that is secreted by the kidneys and is involved in the metabolism of circulating catecholamines, thereby playing a role in blood pressure regulation. While there is interest in the therapeutic potential of modulating the renalase pathway in cardiovascular and renal diseases, direct preclinical evidence detailing the specific interaction between this compound and renalase activity is currently limited. Studies have demonstrated that other RAS inhibitors, such as the ARB losartan (B1675146), can increase renalase activity in hypertensive patients nih.gov. However, dedicated preclinical studies to determine whether irbesartan directly or indirectly modulates renalase expression or its enzymatic activity have not been prominently reported in the available scientific literature. Therefore, the potential for irbesartan to exert its effects through the renalase pathway remains an area for future investigation.
Q & A
Q. What safety protocols should be followed when handling Irbesartan hydrochloride in laboratory settings?
this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may provoke respiratory irritation (H335). Researchers must implement engineering controls (e.g., adequate ventilation, accessible safety showers) and wear personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats. Respiratory protection may be required in aerosol-generating procedures .
Q. What standardized analytical methods are recommended for quantifying Irbesartan in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a system suitability protocol for Irbesartan assays using reverse-phase HPLC. A validated method involves dissolving USP Irbesartan Reference Standards and related compounds in a mobile phase (e.g., methanol-tetrahydrofuran-acetate buffer) and analyzing retention factors and peak symmetry. This ensures resolution between Irbesartan and impurities like Related Compound A .
Q. How can researchers validate impurity profiles for this compound?
USP guidelines specify testing for azide residues and related compounds (e.g., degradation products). A combination of HPLC with UV detection and mass spectrometry is recommended for impurity quantification. System suitability criteria include a resolution ≥2.0 between Irbesartan and critical impurities, with tailing factors <2.0 .
Advanced Research Questions
Q. What experimental design strategies optimize HPLC parameters for simultaneous Irbesartan and hydrochlorothiazide analysis?
A chemometric approach using a 2³ factorial design can optimize methanol content, pH, and column temperature. For example, Derringer’s desirability function identified optimal conditions as: methanol-tetrahydrofuran-acetate buffer (47:10:43 v/v/v, pH 6.5) at 25°C, achieving baseline separation (resolution >2.5) and symmetric peaks (tailing factor <1.2) on a C18 column .
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Methanol (%) | 40 | 50 | 47 |
| pH | 5.5 | 7.5 | 6.5 |
| Temperature (°C) | 20 | 30 | 25 |
Q. How should preclinical studies address contradictory data on Irbesartan’s nephroprotective efficacy?
Contradictions in renal outcome studies (e.g., variable proteinuria reduction) may arise from differences in animal models or dosing regimens. Researchers should standardize protocols using diabetic nephropathy models (e.g., streptozotocin-induced rats) with controlled blood pressure monitoring. Longitudinal studies (≥12 weeks) and endpoints like serum creatinine doubling or glomerular filtration rate (GFR) decline are critical. Meta-analyses of dose-response relationships can clarify efficacy thresholds .
Q. What statistical methods resolve variability in Irbesartan’s pharmacokinetic-pharmacodynamic (PK-PD) data?
Non-linear mixed-effects modeling (NONMEM) accounts for inter-subject variability in PK-PD studies. For instance, compartmental models can correlate Irbesartan’s plasma concentrations (Cₘₐₓ ~1.5–2.0 µg/mL) with angiotensin II receptor occupancy. Bootstrap validation and visual predictive checks ensure model robustness, while sensitivity analyses identify confounding factors (e.g., CYP2C9 polymorphisms) .
Q. How do researchers mitigate batch-to-batch variability in this compound synthesis?
Quality-by-design (QbD) principles recommend controlling critical process parameters (CPPs) like reaction temperature (±2°C) and stoichiometric ratios during the coupling of imidazole intermediates. Real-time PAT tools (e.g., in-line FTIR) monitor intermediate purity, ensuring compliance with ICH Q3A/B guidelines for impurities (e.g., ≤0.1% for individual unknown impurities) .
Methodological Notes
- Safety Compliance : Always reference OSHA GHS classifications (e.g., H302, H319) and institutional biosafety committees when designing experiments .
- Analytical Validation : Follow USP <621> for chromatographic system suitability, including column efficiency (N ≥2000 plates) and repeatability (RSD ≤2.0% for retention times) .
- Data Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw datasets via repositories (e.g., Zenodo) to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
